cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
Overview
Description
The compound “cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione” is a type of organic compound . It is also known as 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one .
Molecular Structure Analysis
The molecular formula of this compound is C7H8O2 . Its average mass is 124.137 Da and its monoisotopic mass is 124.052429 Da .Physical and Chemical Properties Analysis
The compound is a colorless liquid .Scientific Research Applications
Synthesis of Chiral Building Blocks
- Researchers have synthesized chiral building blocks like (3aS,6aR)-1,3,3a,6atetrahydro-4H-cyclopenta[c]furan-4-one and (3aS,6aR)-3a,6a-dihydro-1H-cyclopenta[c]furan-1,4(3H)-dione, using a pathway involving cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione. This method demonstrates the chemical's utility in creating synthetically valuable chiral compounds (Al’mukhametov et al., 2018).
Novel Synthesis of Cycloalkyl Fused Furans
- The compound has been used in the regioselective synthesis of cycloalkyl fused furans, utilizing rhodium(II) acetate catalysis. This process exhibits complete diastereoselectivity and is a novel method for tandem cyclization-nucleophilic addition reactions (Muthusamy et al., 2005).
Catalysis in Organic Synthesis
- This compound has been involved in palladium-catalyzed reactions, such as direct arylation of furans and the efficient coupling of heteroaryl bromides with arylboronic acids. These studies highlight its role in facilitating various organic synthesis processes (Battace et al., 2007), (Feuerstein et al., 2001).
Hydrogenation in Polymer and Fuel Synthesis
- The hydrogenation of similar cyclic diones, like cyclopentane-1,3-dione, to 1,3-diols using heterogeneous catalysts has been studied. This research is significant for the scalable synthesis of compounds potentially useful in polymer and fuel production (van Slagmaat et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to function as a reagent in the enantioselective synthesis of disubstituted proline derivatives .
Mode of Action
It is known to participate in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions .
Biochemical Pathways
It is known to be used in the synthesis of hepatitis C virus protease inhibitor telaprevir and Nrf2-Keap1 complex inhibitors , indicating it may influence these biochemical pathways.
Result of Action
Its role in the synthesis of various compounds suggests it may contribute to the formation of these molecules .
Properties
IUPAC Name |
(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRALOLNIBERV-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35878-28-5 | |
Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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